2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and a suitable oxidizing agent.
Introduction of Morpholine Group: The morpholine group can be introduced via a nucleophilic substitution reaction.
Formation of Benzamide Linkage: The final step involves coupling the benzothiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Many benzothiazole derivatives exhibit antimicrobial activity.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them potential drug candidates.
Medicine
Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
Anti-inflammatory Agents: They may also possess anti-inflammatory properties.
Industry
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.
Agriculture: They can be used as fungicides or herbicides.
Mechanism of Action
The mechanism of action of 2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the morpholine and benzamide groups may enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholine-4-carbonyl)-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide
- 2-(piperidine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Uniqueness
The unique combination of the morpholine, benzamide, and benzothiazole moieties in 2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be attributed to differences in electronic distribution, steric factors, and potential interactions with biological targets.
Properties
IUPAC Name |
2-(morpholine-4-carbonyl)-N-(2-propan-2-ylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14(2)29-22-24-18-8-7-15(13-19(18)30-22)23-20(26)16-5-3-4-6-17(16)21(27)25-9-11-28-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKZWFCQQFXKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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